SLMP53-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

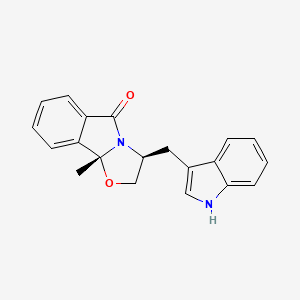

C20H18N2O2 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one |

InChI |

InChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1 |

Clave InChI |

RSAFMLBHKXOCJG-VBKZILBWSA-N |

SMILES isomérico |

C[C@@]12C3=CC=CC=C3C(=O)N1[C@H](CO2)CC4=CNC5=CC=CC=C54 |

SMILES canónico |

CC12C3=CC=CC=C3C(=O)N1C(CO2)CC4=CNC5=CC=CC=C54 |

Origen del producto |

United States |

Foundational & Exploratory

SLMP53-1: A Technical Guide to its Mechanism of Action in p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its inactivation is a hallmark of a vast majority of human cancers. The discovery of small molecules capable of reactivating mutant p53 or enhancing wild-type p53 function represents a highly promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of SLMP53-1, a novel tryptophanol-derived oxazoloisoindolinone identified as a potent reactivator of both wild-type and various mutant forms of p53. This document details the molecular interactions, downstream cellular consequences, and key experimental data and protocols related to this compound, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is an enantiopure (S)-tryptophanol-derived oxazoloisoindolinone that was identified through a yeast-based screening assay designed to find compounds that could restore the growth-suppressive functions of mutant p53. Subsequent studies have demonstrated its p53-dependent anti-proliferative and pro-apoptotic activity in various human cancer cell lines, as well as in vivo antitumor efficacy in xenograft models with no apparent toxicity.[1][2] this compound's ability to reactivate a range of p53 hotspot mutations, including both DNA contact and structural mutants, underscores its potential as a broad-spectrum anticancer agent.[3][4]

Core Mechanism of Action: Direct Binding and Functional Restoration

The primary mechanism of this compound involves direct interaction with both wild-type (wt) and mutant p53 proteins, leading to the restoration of their tumor-suppressive transcriptional activities.

Direct Interaction with the p53 DNA-Binding Domain

Evidence strongly supports a direct binding event between this compound and p53. Cellular Thermal Shift Assays (CETSA) have shown that this compound induces thermal stabilization of both wt p53 and the mutant p53-R280K, which is indicative of a direct intermolecular interaction within the cellular environment.[3][5] Further biophysical analysis using microscale thermophoresis (MST) confirmed this direct interaction, revealing a binding affinity (Kd) of 10.7 μM for the mutant p53-R280K DNA-binding domain (DBD).[4]

In silico molecular docking and dynamics simulations predict that this compound binds to a hydrophobic pocket at the interface of the p53 homodimer and the minor groove of its target DNA.[3][6] This binding is thought to stabilize the p53-DNA complex, compensating for the loss of critical DNA contacts that occurs in many p53 mutants.[6]

Reactivation of Transcriptional Function

By binding to and stabilizing p53, this compound restores the ability of mutant p53 to bind to its consensus DNA response elements.[7] This re-establishment of DNA binding leads to the transcriptional activation of canonical p53 target genes that are crucial for tumor suppression. In cancer cells treated with this compound, there is a marked p53-dependent increase in the mRNA and protein levels of key downstream effectors, including:

-

CDKN1A (p21): A potent cyclin-dependent kinase inhibitor that mediates cell cycle arrest.

-

MDM2: The primary E3 ubiquitin ligase for p53, forming a negative feedback loop.

-

PUMA (BBC3) and BAX: Pro-apoptotic members of the BCL-2 family that trigger the mitochondrial apoptotic pathway.

The reactivation of this transcriptional program is the foundational event that drives the antitumor effects of this compound.

Cellular and In Vivo Consequences of p53 Reactivation

The restoration of p53's transcriptional activity by this compound initiates a cascade of downstream cellular events that collectively contribute to its potent antitumor effects.

Cell Cycle Arrest and Apoptosis

In cancer cells expressing wt p53 or reactivatable mutant p53, this compound induces a robust p53-dependent cell cycle arrest, primarily at the G1 and G2/M phases, and/or triggers apoptosis. The apoptotic response is mediated by the mitochondrial pathway, involving the upregulation of BAX and PUMA and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[7] This effect is strictly p53-dependent, as it is abrogated in p53-null cancer cells.

Inhibition of Migration and Angiogenesis

Beyond its effects on cell proliferation and survival, this compound also impairs key processes involved in metastasis and tumor growth. At sub-lethal concentrations, this compound significantly inhibits the migration of cancer cells in a p53-dependent manner. Furthermore, it has been shown to reprogram glucose metabolism by inhibiting glycolysis and stimulating oxidative phosphorylation, a process counteracting the Warburg effect.[2][8] This metabolic shift is associated with a decrease in the expression of vascular endothelial growth factor (VEGF), leading to an anti-angiogenic effect.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound, providing a comparative overview of its activity across different cell lines and experimental conditions.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | p53 Status | Assay Type | GI₅₀ / IC₅₀ (µM) | Treatment Duration | Reference |

| HCT116 p53+/+ | Wild-Type | SRB | ~16 µM (GI₅₀) | 48h | [10] |

| HCT116 p53-/- | Null | SRB | > 50 µM (GI₅₀) | 48h | [10] |

| MDA-MB-231 | Mutant (R280K) | SRB | ~16 µM (GI₅₀) | 48h | [10] |

| HuH-7 | Mutant (Y220C) | SRB | ~19 µM (GI₅₀) | 48h | [10] |

| NCI-H1299 (vector) | Null | SRB | 31.0 µM (IC₅₀) | 48h | [4] |

| NCI-H1299 (R175H) | Ectopic Mutant | SRB | 18.0 µM (IC₅₀) | 48h | [4] |

| NCI-H1299 (R273H) | Ectopic Mutant | SRB | 19.8 µM (IC₅₀) | 48h | [4] |

Table 2: Effect of this compound on p53 Target Gene Expression and Activity

| Cell Line | Treatment | Target | Fold Change / Effect | Assay | Reference |

| HCT116 p53+/+ | 16 µM this compound | p21 (mRNA) | ~3.5-fold increase | qRT-PCR | [7] |

| HCT116 p53+/+ | 16 µM this compound | KILLER (mRNA) | ~2.5-fold increase | qRT-PCR | [7] |

| HCT116 p53+/+ | 16 µM this compound | p21-luc reporter | ~2.5-fold increase | Luciferase Assay | [2] |

| HCT116 p53+/+ | 32 µM this compound | p21-luc reporter | ~3.5-fold increase | Luciferase Assay | [2] |

| MDA-MB-231 | 32 µM this compound | p53 DNA Binding | ~2.5-fold increase | DNA Binding ELISA | [2] |

| MDA-MB-231 | 48 µM this compound | p53 DNA Binding | ~3.0-fold increase | DNA Binding ELISA | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments, adapted for clarity and conciseness.

Cellular Thermal Shift Assay (CETSA)

This assay verifies direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol Steps:

-

Cell Treatment: Treat cultured cells (e.g., HCT116 for wt p53, MDA-MB-231 for mut p53) with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes.

-

Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble p53 at each temperature point by Western Blot.

-

Analysis: Quantify the p53 band intensities and plot them against temperature. A shift of the melting curve to higher temperatures in this compound-treated samples indicates protein stabilization and target engagement.[3][11]

p53 Transcriptional Activity (Dual-Luciferase Reporter Assay)

This assay quantifies the ability of p53 to act as a transcription factor by measuring the expression of a reporter gene under the control of a p53-responsive promoter.

Protocol Steps:

-

Transfection: Seed cells (e.g., HCT116 p53+/+ and p53-/-) in a 96-well plate. Co-transfect cells with two plasmids:

-

An experimental reporter plasmid containing a p53-responsive element (e.g., from the p21 or MDM2 promoter) driving Firefly luciferase expression.

-

A control reporter plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization of transfection efficiency).

-

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound (e.g., 16 µM and 32 µM) or vehicle for 16-24 hours.

-

Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement:

-

Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the Firefly luciferase activity using a luminometer.

-

Add Stop & Glo® Reagent to the same well to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.

-

-

Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. An increase in this ratio in this compound-treated p53-positive cells compared to the vehicle control indicates an enhancement of p53 transcriptional activity.[5][12]

p53 DNA Binding Assay (ELISA-based)

This assay measures the ability of p53 from nuclear extracts to bind to its specific DNA consensus sequence.

Protocol Steps:

-

Nuclear Extract Preparation: Treat cells (e.g., MDA-MB-231) with this compound or vehicle for 24 hours. Prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols.

-

Binding Reaction: Add the nuclear extracts to wells of a 96-well plate pre-coated with an immobilized oligonucleotide containing a p53 consensus binding site. Incubate for 1-2 hours to allow p53 to bind to the DNA.

-

Detection:

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific to p53 and incubate.

-

Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and add a colorimetric HRP substrate (e.g., TMB).

-

-

Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of p53 bound to the DNA sequence.[13]

Concluding Remarks and Future Directions

This compound has emerged as a compelling lead compound for the development of p53-reactivating cancer therapies. Its mechanism of action, centered on the direct binding and functional restoration of both wild-type and a broad range of mutant p53 proteins, has been substantiated by a variety of cellular and biophysical assays. The compound's ability to induce p53-dependent cell cycle arrest, apoptosis, and inhibition of migration and angiogenesis highlights its multifaceted antitumor activity.[2] While preclinical data, including in vivo efficacy in xenograft models and a favorable initial toxicity profile, are highly encouraging, this compound has not yet entered clinical trials.[1][2]

Future research should focus on obtaining high-resolution structural data of the this compound-p53-DNA complex to further refine the understanding of its binding mode and guide the rational design of second-generation derivatives with enhanced potency and optimized pharmacokinetic properties. Comprehensive toxicology and ADME studies will also be critical for its potential translation to a clinical setting. The tryptophanol-derived oxazoloisoindolinone scaffold, exemplified by this compound, represents a valuable starting point for the development of next-generation p53-targeted cancer therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. benchchem.com [benchchem.com]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. p53 Transcriptional Activity by Dual-Luciferase Reporter Assay [bio-protocol.org]

- 6. assaygenie.com [assaygenie.com]

- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 8. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. takara.co.kr [takara.co.kr]

- 11. novaresearch.unl.pt [novaresearch.unl.pt]

- 12. p53 reporter luciferase assays [bio-protocol.org]

- 13. raybiotech.com [raybiotech.com]

SLMP53-1: A Technical Guide on the Novel p53 Activator

Abstract

SLMP53-1 is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone that has emerged as a promising small molecule in cancer therapy.[1][2] It functions as a reactivator of both wild-type (wt) and mutant forms of the tumor suppressor protein p53.[1][2] Extensive research has demonstrated its p53-dependent antitumor activities, including the induction of apoptosis, inhibition of cell proliferation, and regulation of tumor metabolism and angiogenesis.[1][3][4] This document provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in drug development.

Chemical Structure

This compound is chemically identified as an (S)-tryptophanol-derived oxazoloisoindolinone.[3][5] Its molecular formula is C20H18N2O2, and it has a molecular weight of 318.376 g/mol .[6][7] The CAS number for this compound is 1643469-17-3.[6][7][8]

Figure 1: Chemical Structure of this compound

A visual representation of the synthesis of this compound and the chemical structure of its enantiomer can be found in the study by Soares et al. (2016).[1]

Mechanism of Action

This compound exerts its anticancer effects primarily through the activation of the p53 pathway. It has been shown to directly interact with both wild-type and various mutant p53 proteins, including the R280K hotspot mutation.[5][9] This interaction leads to the thermal stabilization of the p53 protein, restoring its DNA-binding ability and transcriptional activity.[5][9]

The reactivation of p53 by this compound triggers a cascade of downstream events, including:

-

Induction of Apoptosis: this compound initiates a p53-dependent mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and PUMA, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[1]

-

Cell Cycle Arrest: The compound has been shown to cause a p53-dependent arrest of the cell cycle in tumor cells.[1]

-

Regulation of Glucose Metabolism: this compound reprograms glucose metabolism in cancer cells in a p53-dependent manner. It downregulates key glycolytic enzymes like GLUT1, HK2, and PFKFB3, while upregulating mitochondrial markers, thereby shifting the metabolic state from glycolysis towards oxidative phosphorylation.[3][4]

-

Inhibition of Angiogenesis: The compound depletes angiogenesis by decreasing the formation of endothelial cell tubes and reducing the expression of Vascular Endothelial Growth Factor (VEGF).[3][8]

-

Inhibition of Cell Migration: this compound has been observed to inhibit the migration of tumor cells expressing both wild-type and mutant p53.[1]

Signaling Pathways

The signaling cascade initiated by this compound converges on the p53 tumor suppressor protein. The following diagram illustrates the key molecular events following treatment with this compound.

Caption: Signaling pathway activated by this compound leading to p53-mediated anti-tumor effects.

Quantitative Data

The following tables summarize the quantitative data from various studies on this compound.

Table 1: Growth Inhibitory Activity (GI50) of this compound

| Cell Line | p53 Status | GI50 (µM) | Reference |

| HCT116 p53+/+ | Wild-type | 16 (approx.) | [10] |

| HCT116 p53-/- | Null | > 16 (significantly higher) | [10] |

Table 2: Effect of this compound on p53 Target Gene Expression in HCT116 p53+/+ Cells

| Gene/Protein | Treatment | Fold Change/Effect | Reference |

| p53 | 16 µM this compound (24h) | Increased protein levels | [1] |

| MDM2 | 16 µM this compound (24h) | Increased protein levels | [1] |

| p21 | 16 µM this compound (24h) | Increased protein levels | [1] |

| PUMA | 16 µM this compound (24h) | Increased protein levels | [1] |

| BAX | 16 µM this compound (24h) | Increased protein levels | [1] |

| CDKN1A (p21) | 16 µM this compound (24h) | Increased mRNA expression | [11] |

| TNFRSF10B (KILLER) | 16 µM this compound (24h) | Increased mRNA expression | [11] |

Table 3: Effect of this compound on Glucose Metabolism-Related Proteins

| Protein | Effect | Reference |

| GLUT1 | Downregulation | [3] |

| HK2 | Downregulation | [3] |

| PFKFB3 | Downregulation | [3] |

| SCO2 | Upregulation | [3][4] |

| COX4 | Upregulation | [3][4] |

| OXPHOS mitochondrial complexes | Increased levels | [3][4] |

| MCT4 | Downregulation | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.

Yeast-Based Screening Assay

A yeast-based screening assay was employed for the initial identification of this compound as a p53 reactivator.[1]

-

Principle: The assay is based on the growth inhibitory effect of wild-type p53 when expressed in Saccharomyces cerevisiae. Mutant p53 does not inhibit yeast growth. A compound that reactivates mutant p53 will restore this growth inhibition.

-

Methodology:

-

S. cerevisiae strains were engineered to express human wild-type p53 or various mutant p53 forms (e.g., R280K, Y220C) under the control of an inducible promoter.

-

Yeast cells were incubated in a selective induction medium.

-

A library of tryptophanol-derived oxazoloisoindolinones, including this compound, was screened for their ability to inhibit the growth of yeast expressing mutant p53.

-

Growth inhibition was measured to identify compounds that restore the wild-type p53 phenotype.

-

References

- 1. oncotarget.com [oncotarget.com]

- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. This compound|1643469-17-3|COA [dcchemicals.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Dawn of a New p53 Activator: A Technical Guide to Tryptophanol-Derived Oxazoloisoindolinones

For Immediate Release

A novel class of compounds, tryptophanol-derived oxazoloisoindolinones, has emerged as a promising avenue in cancer therapy through the activation of the tumor suppressor protein p53. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and biological evaluation of this intriguing scaffold. The information presented herein is compiled from peer-reviewed scientific literature, providing a foundation for further exploration and development in the field of oncology.

Executive Summary

Tryptophanol-derived oxazoloisoindolinones are a series of synthetic compounds identified as potent activators of wild-type and certain mutant forms of the p53 protein. The lead compound, SLMP53-1, and its derivatives have demonstrated significant p53-dependent antitumor activity in vitro and in vivo. These molecules function by stabilizing the p53 protein, leading to the upregulation of its transcriptional targets, which in turn induces cell cycle arrest and apoptosis in cancer cells. Notably, their mechanism of action is independent of the common p53-MDM2 inhibition pathway, suggesting a novel mode of p53 activation. This guide provides a detailed overview of their synthesis, structure-activity relationships, and the experimental protocols necessary for their study.

Data Presentation

Antiproliferative Activity of Tryptophanol-Derived Oxazoloisoindolinones

The antiproliferative activity of a selection of tryptophanol-derived oxazoloisoindolinones has been evaluated in the human colon carcinoma cell line HCT116, which expresses wild-type p53 (p53+/+), and its isogenic p53-null counterpart (p53-/-). The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the tables below.

| Compound | R1 | R2 | GI50 (µM) HCT116 p53+/+ | GI50 (µM) HCT116 p53-/- | Selectivity Index (p53-/- / p53+/+) |

| This compound | H | Ph | 7.4 ± 0.5 | 17.3 ± 1.2 | 2.3 |

| SLMP53-2 | Me | Ph | 8.4 ± 0.7 | 17.7 ± 1.5 | 2.1 |

| 13d | Me | 2-Br-Ph | 4.0 ± 0.3 | 7.5 ± 0.6 | 1.9 |

| 13d' (enantiomer) | Me | 2-Br-Ph | > 50 | > 50 | - |

| 11 | Et | Ph | 5.2 ± 0.4 | 10.1 ± 0.9 | 1.9 |

| 25 | H | 4-F-Ph | 6.8 ± 0.6 | 12.5 ± 1.1 | 1.8 |

| 32 | H | 4-Cl-Ph | 1.2 ± 0.1 | 8.3 ± 0.7 | 6.9 |

Data compiled from multiple sources.[1][2]

Synthetic Yields of Bromine-Enriched Tryptophanol-Derived Isoindolinones

To enhance metabolic stability, a series of bromine-enriched analogues were synthesized. The yields for these reactions are presented below.

| Compound | R1 | Yield (%) |

| 13c | Me | 92 |

| 13d | Me | 84 |

| 13a | H | 70-90 |

| 13e-i | H | 70-90 |

| 13j-o | Various | 62-84 |

Experimental Protocols

General Synthesis of Tryptophanol-Derived Oxazoloisoindolinones

The core oxazoloisoindolinone scaffold is synthesized via a stereoselective cyclocondensation reaction between enantiopure tryptophanol and an appropriate oxo-acid.[3][4]

Synthesis of (5S,9bR)-5-(1H-indol-3-ylmethyl)-2-phenyl-2,3-dihydro-5H-oxazolo[2,3-a]isoindol-3-one (this compound) [5]

To a solution of (S)-tryptophanol (1.0 eq) in toluene, 2-benzoylbenzoic acid (1.1 eq) is added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography until completion. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.

-

Characterization Data for this compound:

-

¹H NMR (300 MHz, CDCl₃): δ 8.13 (s, 1H), 7.85-7.82 (m, 1H), 7.62-7.53 (m, 3H), 7.45-7.39 (m, 3H), 7.29-7.19 (m, 3H), 7.11-7.06 (m, 1H), 6.98 (d, J = 2.1 Hz, 1H), 5.61 (dd, J = 9.0, 3.6 Hz, 1H), 4.35-4.28 (m, 1H), 4.18 (dd, J = 8.7, 3.6 Hz, 1H), 3.40 (dd, J = 14.7, 3.6 Hz, 1H), 3.15 (dd, J = 14.7, 9.0 Hz, 1H).

-

¹³C NMR (75 MHz, CDCl₃): δ 168.9, 146.8, 138.9, 136.3, 132.8, 130.3, 129.8, 128.9, 128.4, 127.3, 123.7, 123.2, 122.3, 119.6, 118.8, 111.9, 111.2, 94.2, 67.8, 55.4, 34.9.

-

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[6][7]

-

Seed HCT116 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the absorbance at 510 nm using a microplate reader. The GI50 values are calculated from dose-response curves.

Western Blotting for p53 Target Genes

This technique is used to detect the expression levels of specific proteins, such as p21 and BAX, which are transcriptional targets of p53.

-

Lyse treated and untreated HCT116 cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p21, BAX, or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Mandatory Visualizations

Caption: General synthetic scheme for this compound.

Caption: p53 signaling pathway activation.

Caption: Discovery and development workflow.

References

- 1. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. oncotarget.com [oncotarget.com]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

The Reactivation of Wild-Type and Mutant p53 by SLMP53-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule SLMP53-1 and its effects on both wild-type (wt) and mutant (mut) p53. This compound, a tryptophanol-derived oxazoloisoindolinone, has emerged as a promising agent in cancer therapy due to its ability to reactivate the tumor suppressor functions of p53. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action.

Core Findings at a Glance

This compound demonstrates a p53-dependent anti-proliferative activity in human tumor cells expressing both wild-type and mutant p53.[1][2] It has been shown to enhance the transcriptional activity of p53 and restore wild-type-like DNA binding ability to certain p53 mutants, such as p53R280K.[1][2] The therapeutic potential of this compound is further highlighted by its ability to trigger p53-dependent apoptotic pathways and inhibit tumor cell migration.[1][2] Mechanistically, this compound directly interacts with the DNA-binding domain of both wild-type and mutant p53, inducing a conformational change that stabilizes the protein.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell lines with different p53 statuses.

Table 1: Growth Inhibitory Effects of this compound

| Cell Line | p53 Status | This compound GI50 (µM) after 48h |

| HCT116 p53+/+ | Wild-Type | ~16 |

| HCT116 p53-/- | Null | > 50 |

| MDA-MB-231 | Mutant (R280K) | ~16 |

| HuH-7 | Mutant (Y220C) | Not specified |

Data extracted from referenced publications.[5]

Table 2: Effect of this compound on p53 Target Gene Expression in HCT116 p53+/+ Cells (16 µM this compound for 24h)

| Target Gene | Protein Level Change | Gene Expression Fold Change (relative to DMSO) |

| p53 | Increased | Not specified |

| MDM2 | Increased | Not specified |

| p21 (CDKN1A) | Increased | ~2.5 |

| PUMA | Increased | Not specified |

| BAX | Increased | Not specified |

| KILLER (TNFRSF10B) | Not specified | ~2.0 |

Data extracted from referenced publications.[1]

Table 3: Effect of this compound on Cell Migration

| Cell Line | p53 Status | This compound Concentration (µM) | % Migration Inhibition (relative to DMSO) |

| HCT116 p53+/+ | Wild-Type | 7 | > 50% |

| MDA-MB-231 | Mutant (R280K) | 16 | ~50% |

Data extracted from referenced publications.[1]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism involves the direct binding to p53, leading to its reactivation. This initiates a cascade of downstream events culminating in anti-tumor effects.

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay is used to assess the direct binding of this compound to p53 by measuring the thermal stabilization of the protein upon ligand binding.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Culture and Treatment: Plate human tumor cells (e.g., HCT116 for wt-p53 or MDA-MB-231 for mut-p53) and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO as a vehicle control for 2-4 hours.

-

Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.

-

Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 37°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of p53 by Western blotting. An increase in the amount of soluble p53 in the this compound-treated samples compared to the control at elevated temperatures indicates thermal stabilization due to direct binding.

Cell Viability Assay (SRB Assay)

This assay is used to determine the growth inhibitory (GI50) concentration of this compound.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for 48 hours.

-

Cell Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.

-

Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The GI50 value is calculated as the concentration of this compound that causes a 50% reduction in cell growth compared to the control.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of p53 and its downstream targets.

Methodology:

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p53, p21, BAX, MDM2, or PARP overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration Assays

Wound Healing Assay:

-

Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

-

Treatment and Imaging: Wash with PBS to remove detached cells and add fresh media with this compound or DMSO. Image the scratch at 0 hours and after a specified time (e.g., 24 hours).

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration into the wounded area.

Chemotaxis Cell Migration Assay (Boyden Chamber):

-

Cell Preparation: Resuspend serum-starved cells in a serum-free medium.

-

Assay Setup: Place cells in the upper chamber of a Transwell insert (with a porous membrane). The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

-

Treatment: Add this compound or DMSO to the upper chamber.

-

Incubation: Incubate for a sufficient time to allow cell migration through the membrane.

-

Quantification: Remove non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the lower side. Count the stained cells under a microscope.

Conclusion

This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to reactivate both wild-type and a range of mutant p53 proteins underscores its potential for broad applicability in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic value of this compound and similar p53-reactivating compounds. The consistent p53-dependent nature of its anti-tumor activities, from cell cycle arrest and apoptosis to inhibition of migration, provides a strong rationale for its continued investigation in preclinical and clinical settings.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. researchgate.net [researchgate.net]

SLMP53-1: A Technical Guide to its Potential in Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell growth and division. In a significant portion of human cancers, the gene encoding p53 is mutated, leading to a loss of its protective functions and contributing to tumor development. The small molecule SLMP53-1 has emerged as a promising therapeutic agent that can reactivate both wild-type and certain mutant forms of p53. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on cancer cells, and detailed protocols for key experimental assays. This compound has been shown to induce p53-dependent apoptosis, inhibit cell migration, and modulate glucose metabolism and angiogenesis in cancer cells, highlighting its potential as a novel cancer therapeutic.

Introduction

The p53 protein plays a crucial role in preventing cancer by controlling cell cycle arrest, DNA repair, and apoptosis. In many cancers, mutations in the TP53 gene render the p53 protein inactive. Restoring the function of this crucial tumor suppressor is a key strategy in cancer drug discovery. This compound is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and mutant p53.[1] This document details the current understanding of this compound's anti-cancer properties and provides technical guidance for its investigation.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the reactivation of p53. It has been shown to have a p53-dependent anti-proliferative activity in tumor cells expressing both wild-type and mutant p53 (specifically the R280K mutant).[1] The proposed mechanism involves the direct binding of this compound to p53, which enhances its transcriptional activity and restores the wild-type-like DNA binding ability to mutant p53. This reactivation of p53 leads to the induction of downstream pathways that control cell fate.

Induction of p53-Dependent Apoptosis

Upon activation by this compound, p53 triggers the intrinsic mitochondrial apoptotic pathway. This involves the transcriptional upregulation of pro-apoptotic proteins such as BAX and PUMA.[2] The activation of this pathway leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.[2]

Regulation of Glucose Metabolism and Angiogenesis

This compound has been shown to reprogram glucose metabolism in cancer cells in a p53-dependent manner. It downregulates key glycolytic enzymes and transporters, including Glucose Transporter 1 (GLUT1), Hexokinase-2 (HK2), and Phosphofructokinase-2 (PFKFB3).[3] Concurrently, it upregulates mitochondrial markers, suggesting a shift from glycolysis towards oxidative phosphorylation.[3] This metabolic reprogramming is accompanied by a decrease in lactate export through the downregulation of Monocarboxylate Transporter 4 (MCT4).[3] Furthermore, this compound has been observed to inhibit angiogenesis by decreasing the expression of Vascular Endothelial Growth Factor (VEGF).[3]

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

| Cell Line | p53 Status | GI50 (µM) after 48h | Reference |

| HCT116 p53+/+ | Wild-type | ~16 | [2] |

| HCT116 p53-/- | Null | > 50 | [2] |

| MDA-MB-231 | Mutant (R280K) | ~16 | [2][4] |

| HuH-7 | Mutant (Y220C) | ~25 | [2] |

| Table 1: Growth Inhibitory (GI50) Concentrations of this compound in Various Cancer Cell Lines. |

| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) | Assay | Reference |

| HCT116 p53+/+ | 7 (GI25) | > 50 | Chemotaxis | [4] |

| MDA-MB-231 | 16 | ~50 | Chemotaxis | [4] |

| Table 2: Effect of this compound on Cancer Cell Migration. |

| Model | Treatment | Tumor Growth Inhibition | Reference |

| HCT116 p53+/+ Xenograft | 50 mg/kg this compound | Significant inhibition | [1] |

| MDA-MB-231 Xenograft | 50 mg/kg this compound | Significant inhibition | [1] |

| HCT116 p53-/- Xenograft | 50 mg/kg this compound | No significant inhibition | [1] |

| Table 3: In Vivo Antitumor Activity of this compound in Xenograft Mouse Models. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to determine the growth inhibitory effects of this compound.

References

In-Depth Technical Guide: Early In-Vitro Efficacy of SLMP53-1

This technical guide provides a comprehensive overview of the early in-vitro studies on SLMP53-1, a novel small molecule with potential as an anticancer agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and effects on cancer cells.

Core Mechanism of Action

This compound is an (S)-tryptophanol-derived oxazoloisoindolinone that has been identified as a reactivator of both wild-type (wt) and mutant p53.[1][2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation or inactivation is a common event in human cancers.[1][3] this compound directly interacts with the DNA-binding domain of both wt and various hotspot mutant p53 proteins, inducing a conformational change that restores their tumor-suppressive functions.[1][3] This reactivation leads to the transcription of p53 target genes, triggering downstream cellular processes that inhibit tumor growth.[2][4]

Quantitative Efficacy Data

The in-vitro efficacy of this compound has been quantified across various cancer cell lines, demonstrating its p53-dependent anti-proliferative and pro-apoptotic activities.

Table 1: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | p53 Status | GI₅₀ (µM) after 48h | Key Findings |

| HCT116 p53+/+ | Wild-Type | Not explicitly stated, but significant growth inhibition at 16 µM | This compound induces a p53-dependent cell cycle arrest and/or apoptosis.[4][5] |

| HCT116 p53-/- | Null | Not explicitly stated, but this compound had no effect. | Demonstrates the p53-dependency of this compound's anti-proliferative effects.[4] |

| MDA-MB-231 | Mutant (R280K) | Not explicitly stated, but significant growth inhibition at 16 µM | This compound restores wild-type like DNA binding ability to mutant p53.[4] |

| HuH-7 | Mutant (Y220C) | Not explicitly stated, but GI50 value was determined. | Shows efficacy against different p53 mutations.[5] |

| NCI-H1299 | Null (ectopically expressing various p53 mutants) | Significant reduction in IC50 values compared to empty vector | Confirms the ability of this compound to reactivate a range of hotspot p53 mutations.[3] |

Table 2: Effects of this compound on Cell Migration and Other In-Vitro Parameters

| Parameter | Cell Line(s) | Treatment Concentration | Observed Effect |

| Cell Migration (Wound Healing Assay) | HCT116 p53+/+, MDA-MB-231 | 4 µM | Inhibition of cell migration.[4] |

| Cell Migration (Chemotaxis Assay) | HCT116 p53+/+, MDA-MB-231 | 7 µM (HCT116), 16 µM (MDA-MB-231) | Over 50% reduction in cell migration.[4] |

| Growth Inhibition in Non-tumorigenic Cells | MCF10A | 16 µM | Only 5.6 ± 3.2% growth inhibition, indicating low toxicity to normal cells.[4] |

| Lactate Secretion | HCT116 | 16 µM | Reduction in lactate export, indicating inhibition of glycolysis.[6][7] |

| Endothelial Cell Tube Formation | Not specified | Not specified | Decreased, indicating anti-angiogenic effects.[5][7] |

Signaling Pathways and Mechanisms

This compound's reactivation of p53 triggers a cascade of downstream signaling events that collectively contribute to its anticancer effects.

Upon activation by this compound, p53 translocates to the mitochondria and transcriptionally upregulates pro-apoptotic genes such as BAX and PUMA.[4][6] This leads to mitochondrial outer membrane permeabilization (MOMP), dissipation of the mitochondrial membrane potential (Δψm), and the release of cytochrome c, ultimately culminating in apoptosis.[4]

Caption: this compound induced p53-mediated mitochondrial apoptosis.

This compound counteracts the Warburg effect, a hallmark of cancer metabolism characterized by increased glycolysis.[6][7] Activated p53 downregulates key glycolytic enzymes and transporters, including GLUT1, HK2, and PFKFB3, while upregulating components of oxidative phosphorylation (OXPHOS) such as SCO2 and COX4.[6][7][8] This metabolic reprogramming shifts cancer cells from glycolysis towards the more efficient OXPHOS, leading to increased reactive oxygen species (ROS) and apoptosis.[6]

Caption: this compound modulates the Warburg effect via p53.

Experimental Protocols

The following are summaries of key experimental protocols used in the early in-vitro evaluation of this compound.

-

Cell Lines: HCT116 (p53+/+ and p53-/-), MDA-MB-231 (mutant p53R280K), HuH-7 (mutant p53Y220C), and NCI-H1299 (p53-null) human cancer cell lines were utilized. Non-tumorigenic MCF10A cells were used to assess toxicity.[4]

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO).[3][6]

-

Treatment Conditions: Cells were treated with varying concentrations of this compound (e.g., 4 µM, 7 µM, 16 µM) for different durations (e.g., 8h, 16h, 24h, 48h, 72h) depending on the assay.[4]

-

Anti-proliferative Assay (GI₅₀ Determination): Cell viability was assessed after 48 hours of treatment to determine the concentration of this compound that causes 50% growth inhibition.[5]

-

Cell Cycle Analysis: Cells were treated for 24 hours, stained with a DNA-intercalating dye, and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle.[4][5]

-

Apoptosis Assay: Apoptosis was quantified by flow cytometry after 24 hours of treatment using methods like Annexin V/PI staining. PARP cleavage, a marker of apoptosis, was detected by Western blotting.[4][5]

-

Mitochondrial Membrane Potential (Δψm) Analysis: Cells were treated for 8-16 hours and stained with a potential-sensitive dye to assess mitochondrial depolarization by flow cytometry.[4]

-

Western Blotting: Protein expression levels of key markers in the p53 pathway (e.g., p53, BAX, PUMA), glycolysis (e.g., GLUT1, HK2), and OXPHOS (e.g., SCO2, COX4) were analyzed after 24 hours of treatment.[6]

-

Migration Assays:

-

Wound Healing Assay: A scratch was made in a confluent cell monolayer, and cell migration into the wound was observed over time after treatment with this compound.[4]

-

Chemotaxis Cell Migration Assay: The ability of cells to migrate through a porous membrane towards a chemoattractant was quantified after treatment.[4]

-

-

Cellular Thermal Shift Assay (CETSA): This assay was used to demonstrate the direct binding of this compound to p53 by measuring the increased thermal stability of the p53 protein in the presence of the compound.[1][3]

Caption: General workflow for in-vitro evaluation of this compound.

Conclusions from Early In-Vitro Studies

-

p53-Dependent Efficacy: The anti-proliferative and pro-apoptotic effects of this compound are dependent on the presence of p53, as demonstrated in p53-null cell lines.[4]

-

Broad Activity: this compound is effective against cancer cells expressing both wild-type and a variety of clinically relevant mutant p53 proteins.[3]

-

Multifaceted Mechanism: The compound's efficacy stems from its ability to induce apoptosis, inhibit cell migration, and reprogram cancer cell metabolism.[4][7]

-

Favorable Safety Profile: this compound exhibits minimal toxicity in non-tumorigenic cells at concentrations that are effective against cancer cells.[4]

These promising in-vitro results have laid the groundwork for further preclinical and clinical development of this compound and its analogs as a targeted therapy for p53-expressing cancers.

References

- 1. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SLMP53-1 on Tumor Suppressor Protein Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, earning it the moniker "guardian of the genome."[1] Its inactivation, frequently through mutation, is a hallmark of over half of all human cancers, making the restoration of its function a highly sought-after therapeutic strategy.[2][3] This technical guide delves into the molecular mechanisms of SLMP53-1, a novel small-molecule activator of p53, and its profound impact on both wild-type and mutant p53 functionality.[3][4] this compound, an (S)-tryptophanol-derived oxazoloisoindolinone, has demonstrated significant p53-dependent antitumor activity by reactivating the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth and dissemination.[4][5][6]

Core Mechanism of Action: Reactivation of Wild-Type and Mutant p53

This compound directly interacts with both wild-type (wt) and various mutant forms of the p53 protein.[2][7] Cellular Thermal Shift Assays (CETSA) have shown that this compound induces thermal stabilization of both wt p53 and the mutant p53 R280K, indicating a direct binding interaction.[7] In silico modeling suggests that this compound binds at the interface of the p53 homodimer and the DNA minor groove.[2][7] This interaction is crucial for its ability to restore the DNA-binding capacity of certain p53 mutants, a critical step for the transcription of p53 target genes.[4][7]

The reactivation of p53 by this compound is not limited to a single mutant form. Studies have shown its efficacy in reactivating multiple hotspot p53 mutations, including R175H, G245D, R248Q, R248W, R273H, and R282W, highlighting its broad therapeutic potential.[7]

Quantitative Analysis of this compound's Biological Effects

The following tables summarize the key quantitative data from various studies on this compound, providing a clear comparison of its efficacy across different cell lines and experimental conditions.

Table 1: Growth Inhibitory Activity (GI50) of this compound

| Cell Line | p53 Status | GI50 (µM) after 48h | Citation |

| HCT116 p53+/+ | Wild-Type | ~14 | [8] |

| HCT116 p53-/- | Null | >50 | [8] |

| MDA-MB-231 | Mutant (R280K) | ~16 | [4] |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound

| Cell Line | Treatment | Effect | Citation |

| HCT116 p53+/+ | 16 µM this compound for 24h | Increased sub-G1 population (apoptosis) | [8] |

| HCT116 p53+/+ | 16 µM this compound for 24h | G2/M cell cycle arrest | [8] |

| MDA-MB-231 | 16 µM this compound for 48h | Induction of apoptosis | [4] |

Table 3: Inhibition of Cell Migration by this compound

| Cell Line | Treatment | % Migration Inhibition | Citation |

| HCT116 p53+/+ | 7 µM this compound for 24h | >50% | [4] |

| MDA-MB-231 | 16 µM this compound for 8h | ~50% | [4] |

Table 4: Synergistic Effects of this compound with Chemotherapeutic Agents

| Cell Line | This compound Concentration | Chemotherapeutic Agent | Observation | Citation |

| HCT116 p53+/+ | 4 µM | Doxorubicin, Etoposide | Enhanced growth inhibition | [4] |

| MDA-MB-231 | 4 µM | Doxorubicin, Etoposide | Enhanced growth inhibition and apoptosis | [4] |

| HCT116 | 9 µM | Dichloroacetic Acid (DCA) | Significant enhancement of DCA's growth inhibitory effect | [6] |

Signaling Pathways Modulated by this compound

This compound triggers a cascade of downstream signaling events upon p53 reactivation. These pathways converge to induce apoptosis, regulate metabolism, and inhibit angiogenesis.

p53-Mediated Apoptotic Pathway

This compound induces a p53-dependent mitochondrial apoptotic pathway.[4] This involves the transcriptional upregulation of key pro-apoptotic genes.

Caption: this compound induced p53-mediated apoptotic pathway.

Regulation of Glucose Metabolism

This compound reprograms glucose metabolism in cancer cells in a p53-dependent manner, shifting from glycolysis towards oxidative phosphorylation (OXPHOS).[5][6]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. This compound interacts with wild-type and mutant p53 DNA-binding domain and reactivates multiple hotspot mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivation of wild-type and mutant p53 by tryptophanolderived oxazoloisoindolinone this compound, a novel anticancer small-molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Tumor Cell Growth through Regulation of Glucose Metabolism and Angiogenesis in a P53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. researchgate.net [researchgate.net]

The Emergence of SLMP53-1: A Novel p53 Reactivator in Oncology

A Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, through mutation or other mechanisms, is a hallmark of over half of all human cancers, making it a prime target for therapeutic intervention.[1][2][3] In recent years, a novel small molecule, SLMP53-1, has emerged as a promising agent capable of reactivating both wild-type and mutant p53, offering a new avenue for cancer therapy. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified across various preclinical models. The following tables summarize the key findings regarding its in vitro cytotoxicity and in vivo efficacy.

| Cell Line | p53 Status | GI50 (µM) after 48h | Citation |

| HCT116 p53+/+ | Wild-type | 16.0 ± 1.5 | [1] |

| HCT116 p53-/- | Null | > 150 | [1] |

| MDA-MB-231 | Mutant (R280K) | 16.0 ± 0.9 | [1] |

| HuH-7 | Mutant (Y220C) | 24.8 ± 2.1 | [1] |

| MCF10A | Wild-type (Normal) | 42.4 ± 2.9 | [1] |

Table 1: In Vitro Growth Inhibitory Activity of this compound. The half-maximal growth inhibitory concentration (GI50) of this compound was determined in various cancer and non-tumorigenic cell lines after 48 hours of treatment. The data demonstrates a p53-dependent cytotoxic effect.

| Tumor Model | p53 Status | Treatment Regimen | Outcome | Citation |

| HCT116 p53+/+ Xenograft | Wild-type | 50 mg/kg, intraperitoneal, twice a week | Significant inhibition of tumor growth | [1] |

| HCT116 p53-/- Xenograft | Null | 50 mg/kg, intraperitoneal, twice a week | No effect on tumor growth | [1] |

| MDA-MB-231 Xenograft | Mutant (R280K) | 50 mg/kg, intraperitoneal, twice a week | Significant inhibition of tumor growth | [1] |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Mouse Models. This table summarizes the treatment protocol and observed outcomes of this compound administration in mice bearing human tumor xenografts. The results highlight the p53-dependent antitumor activity in a living model.

| Parameter | Value | Method | Citation |

| Binding Affinity (Kd) to mutant p53 R280K DBD | 10.7 µM | Microscale Thermophoresis (MST) | [4] |

Table 3: this compound Binding Affinity. The dissociation constant (Kd) for the interaction between this compound and the DNA-binding domain (DBD) of mutant p53 R280K was determined, indicating a direct interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and was employed to assess the effect of this compound on p53 and its downstream targets.

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Xenograft Mouse Model

This in vivo model is crucial for evaluating the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cancer cells (e.g., HCT116 or MDA-MB-231) suspended in a 1:1 mixture of media and Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (width)² x length / 2).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally twice a week.

-

Efficacy Evaluation: Monitor tumor growth and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound action.

Caption: General experimental workflow for evaluating this compound.

References

Methodological & Application

Techniques for Assessing SLMP53-1 Anti-proliferative Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SLMP53-1 is a novel small molecule, identified as a tryptophanol-derived oxazoloisoindolinone, that has demonstrated potential as an anti-cancer agent through its ability to reactivate both wild-type (wt) and mutant forms of the tumor suppressor protein p53.[1][2][3] The anti-proliferative activity of this compound is contingent on a functional p53 pathway, leading to the induction of cell cycle arrest and/or apoptosis in cancer cells.[1][4] Mechanistically, this compound enhances the transcriptional activity of p53 and promotes its translocation to the mitochondria, thereby activating downstream apoptotic pathways.[1][2] Furthermore, this compound has been shown to modulate glucose metabolism and angiogenesis in a p53-dependent manner, highlighting its multi-faceted anti-tumor activity.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-proliferative activity of this compound. Detailed protocols for key experiments are provided, along with guidelines for data presentation and visualization of relevant biological pathways.

Data Presentation: Summary of Quantitative Data

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present data from the described protocols.

Table 1: Growth Inhibitory (GI50) Values of this compound in Cancer Cell Lines

| Cell Line | p53 Status | Treatment Duration (hrs) | GI50 (µM) | Standard Deviation (µM) |

| HCT116 p53+/+ | Wild-Type | 48 | Value | Value |

| HCT116 p53-/- | Null | 48 | Value | Value |

| MDA-MB-231 | Mutant (R280K) | 48 | Value | Value |

| Additional Cell Lines | Status | Duration | Value | Value |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (Concentration, Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| HCT116 p53+/+ | Control (DMSO) | Value | Value | Value |

| HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value | Value |

| HCT116 p53-/- | Control (DMSO) | Value | Value | Value |

| HCT116 p53-/- | This compound (X µM, 24h) | Value | Value | Value |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Increase in Caspase-3 Activity |

| HCT116 p53+/+ | Control (DMSO) | Value | Value | 1.0 |

| HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value | Value |

| MDA-MB-231 | Control (DMSO) | Value | Value | 1.0 |

| MDA-MB-231 | This compound (X µM, 24h) | Value | Value | Value |

Table 4: Modulation of p53 Target Gene Expression by this compound

| Gene | Cell Line | Treatment (Concentration, Time) | Fold Change in mRNA Expression (RT-qPCR) | Relative Protein Expression (Western Blot) |

| CDKN1A (p21) | HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value |

| BAX | HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value |

| PUMA | HCT116 p53+/+ | This compound (X µM, 24h) | Value | Value |

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the anti-proliferative activity of this compound.

Cell Proliferation Assays

Cell proliferation can be assessed using various methods that measure metabolic activity or DNA synthesis.

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.

Materials:

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates four to five times with 1% acetic acid to remove unbound dye and allow to air dry.[6][8]

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.[8]

-

Calculate the GI50 value (the concentration of this compound that inhibits cell growth by 50%).

The EdU assay directly measures DNA synthesis, providing a more direct assessment of cell proliferation.

Materials:

-

Cell culture plates or coverslips

-

Complete culture medium

-

EdU solution (e.g., 10 mM in DMSO)

-

Fixative (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Plate cells and treat with this compound as described for the SRB assay.

-

Towards the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for optimal labeling (e.g., 1-4 hours).[9]

-

Wash the cells with PBS.

-

Fix the cells with 3.7% formaldehyde for 15 minutes at room temperature.[4][9]

-

Wash the cells with 3% BSA in PBS.

-

Permeabilize the cells with 0.5% Triton X-100 for 20 minutes at room temperature.[4][9]

-

Wash the cells with 3% BSA in PBS.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.[9]

-

Wash the cells.

-

Stain the nuclei with Hoechst 33342 or DAPI.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry to determine the percentage of EdU-positive cells.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70% (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[10][11]

-

Centrifuge the fixed cells and wash the pellet twice with PBS.

-

Resuspend the cell pellet in PI staining solution.[10]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Treat cells with this compound as desired.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Reaction buffer

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Treat cells with this compound.

-

Lyse the cells using the provided lysis buffer and incubate on ice.

-

Centrifuge the lysate to pellet the cell debris.

-

Transfer the supernatant (containing the protein lysate) to a new tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add the cell lysate, reaction buffer, and caspase-3 substrate.[2][15]

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).[2]

-

Calculate the fold increase in caspase-3 activity relative to the untreated control.

Analysis of p53 Target Gene and Protein Expression

RT-qPCR is used to measure changes in the mRNA expression of p53 target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CDKN1A (p21), BAX, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Treat cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the appropriate primers and master mix.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the untreated control.

Western blotting is used to detect changes in the protein levels of p53 and its downstream targets.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound.

-

Lyse the cells and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[16]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound's anti-proliferative activity.

Caption: this compound mediated p53 activation pathway leading to cell cycle arrest and apoptosis.

References

- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. SRB assay for measuring target cell killing [protocols.io]

- 9. vectorlabs.com [vectorlabs.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. static.igem.org [static.igem.org]

- 13. kumc.edu [kumc.edu]

- 14. bosterbio.com [bosterbio.com]

- 15. abcam.com [abcam.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: SLMP53-1 in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLMP53-1 is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone identified as a potent reactivator of both wild-type (wt) and mutant p53.[1][2][3] Preclinical studies have demonstrated its p53-dependent antitumor activity, not only as a single agent but also in combination with conventional chemotherapeutic agents.[1][2] These application notes provide a summary of key findings and detailed protocols for utilizing this compound in combination with chemotherapy in a research setting.

Mechanism of Action

This compound functions by restoring the tumor suppressor functions of p53.[1][2] It has been shown to enhance p53's transcriptional activity and restore the wild-type-like DNA binding ability to mutant p53.[1][2] This reactivation of the p53 pathway leads to the induction of p53 transcription-dependent and mitochondrial-mediated apoptosis, involving key players like BAX.[1][2] Furthermore, this compound has been observed to reprogram glucose metabolism in cancer cells in a p53-dependent manner.[4][5] In silico and cellular thermal shift assays suggest that this compound directly interacts with the DNA-binding domain of both wild-type and mutant p53.[3][6]

Data Presentation: Efficacy of this compound in Combination Therapy

The following tables summarize the quantitative data from preclinical studies on the synergistic effects of this compound with chemotherapeutic agents.

Table 1: In Vitro Synergistic Effects of this compound with Doxorubicin and Etoposide in HCT116p53+/+ Cells